Cas no 1978-22-9 (1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one)

1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one is a fluorinated ketone featuring a difluorophenyl substituent. It offers enhanced stability and selectivity in organic synthesis, particularly in the formation of C-F bonds. Its unique structure allows for versatile applications in the synthesis of pharmaceuticals and agrochemicals.
1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one structure
1978-22-9 structure
Product Name:1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one
CAS No:1978-22-9
MF:C8H4F4O
MW:192.110376358032
MDL:MFCD22055355
CID:2839972
PubChem ID:20232316
Update Time:2025-06-20

1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one
    • DTXCID60554675
    • DTXSID40603918
    • SCHEMBL7806345
    • Ethanone, 1-(2,4-difluorophenyl)-2,2-difluoro-
    • EN300-328766
    • UIGSQADPRICSOI-UHFFFAOYSA-N
    • 2,2,2',4'-tetrafluoroacetophenone
    • 1978-22-9
    • MDL: MFCD22055355
    • Inchi: 1S/C8H4F4O/c9-4-1-2-5(6(10)3-4)7(13)8(11)12/h1-3,8H
    • InChI Key: UIGSQADPRICSOI-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=CC=1C(C(F)F)=O)F

Computed Properties

  • Exact Mass: 192.01982740g/mol
  • Monoisotopic Mass: 192.01982740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 17.1Ų

1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one Pricemore >>

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Additional information on 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one

Professional Introduction to 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one (CAS No. 1978-22-9)

1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one, identified by its Chemical Abstracts Service (CAS) number 1978-22-9, is a fluorinated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and electronic properties. This compound, featuring a difluorophenyl group and a difluoroethyl moiety, exhibits distinct reactivity and potential applications that make it a subject of extensive research. The presence of fluorine atoms introduces electron-withdrawing effects and enhances metabolic stability, which are critical factors in drug design. In recent years, advancements in synthetic methodologies have enabled the exploration of novel derivatives and applications of this compound, particularly in the development of bioactive molecules.

The molecular structure of 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one consists of a benzene ring substituted with two fluorine atoms at the 2 and 4 positions, connected to an ethyl ketone group where both methyl carbons are also fluorinated. This configuration imparts a high degree of electronic rigidity and tunability, making it an attractive scaffold for medicinal chemists seeking to modulate biological activity. The difluorophenyl moiety is particularly noteworthy for its role in enhancing binding affinity to biological targets, while the difluoroethyl group contributes to lipophilicity and metabolic resistance. Such features are increasingly valued in the design of next-generation therapeutics.

Recent studies have highlighted the utility of 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one as an intermediate in the synthesis of fluorinated heterocycles, which are known for their broad spectrum of biological activities. For instance, researchers have demonstrated its use in constructing pyrazole and triazole derivatives that exhibit potent antimicrobial and anti-inflammatory properties. The introduction of fluorine atoms into these heterocyclic systems not only improves their pharmacokinetic profiles but also enhances their interaction with biological macromolecules. These findings align with the growing trend in drug discovery toward the rational use of fluorinated compounds to achieve desired pharmacological outcomes.

In addition to its role in medicinal chemistry, 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one has shown promise in materials science applications. Its electron-withdrawing nature and rigidity make it a suitable candidate for use in organic electronic devices, such as light-emitting diodes (OLEDs) and photovoltaic cells. The compound's ability to undergo selective functionalization allows for the creation of tailored materials with specific optoelectronic properties. Recent breakthroughs in this area have demonstrated the synthesis of high-performance polymers incorporating fluoroalkyl groups derived from this compound, which exhibit improved thermal stability and charge transport capabilities.

The synthesis of 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one has been refined through various methodologies, including cross-coupling reactions and fluorochemical transformations. These advances have enabled scalable production processes that meet the demands of both academic research and industrial applications. For example, palladium-catalyzed coupling reactions have been employed to introduce fluorine atoms at specific positions on the aromatic ring with high regioselectivity. Such techniques are crucial for producing derivatives with optimized properties for drug development or material science purposes.

From a mechanistic perspective, the reactivity of 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one is influenced by the electronic environment imposed by the fluoro substituents. Computational studies have revealed that these groups stabilize carbonyl intermediates through hyperconjugation and electrostatic effects, thereby facilitating various transformations such as nucleophilic addition or condensation reactions. Understanding these interactions is essential for designing synthetic strategies that maximize yield and purity while minimizing unwanted side reactions.

The impact of fluorine atoms on the physicochemical properties of 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one is another area of active investigation. Fluorine's high electronegativity leads to increased lipophilicity and reduced polarity, which can improve oral bioavailability and tissue penetration. Moreover, fluorine's ability to participate in weak hydrogen bonding interactions offers opportunities for designing molecules with enhanced binding affinities to biological targets. These principles have been applied in the development of novel antiviral agents where fluoro-substituted compounds exhibit improved efficacy compared to their non-fluorinated counterparts.

Looking ahead, the future prospects for 1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one are promising as new synthetic tools and computational methods continue to emerge. The integration of machine learning algorithms with experimental data has accelerated the discovery process by predicting optimal reaction conditions and predicting molecular properties with high accuracy. This synergy between theory and experiment is expected to drive further innovation in the utilization of this compound across multiple disciplines.

In conclusion,1-(2,4-difluorophenyl)-2,2-difluoroethan-1-one (CAS No. 1978-22-9) represents a versatile building block with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced materials engineering. As research progresses,this compound will undoubtedly continue to play a pivotal role in advancing scientific knowledge and technological innovation.

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